2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid
Overview
Description
2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the phenylacetic acid derivative class of NSAIDs and is available in various forms, including tablets, capsules, and topical gels. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Diclofenac can be synthesized by a variety of methods, including the reaction of 2,6-dichloroaniline with chloroacetyl chloride to form 2,6-dichloro-N-(chloroacetyl)aniline, which is then reacted with sodium hydroxide and 2-chlorobenzoic acid to form 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid. Other methods include the reaction of 2,6-dichloroaniline with 2-chlorobenzoic acid in the presence of a catalyst such as copper(II) sulfate.
Scientific research application
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of action
Diclofenac works by inhibiting the production of prostaglandins, which are produced in response to injury or inflammation. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting their production, 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid reduces pain and inflammation.
Biochemical and physiological effects
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. Diclofenac has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins.
Advantages and limitations for lab experiments
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanisms of action are well understood. However, there are also some limitations to its use. It can have toxic effects at high concentrations, and its effects can be influenced by a number of factors, including pH and temperature.
Future directions
There are a number of future directions for research on 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid. One area of research is the development of new formulations of 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid that are more effective and have fewer side effects. Another area of research is the study of the potential use of 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid in the treatment of cancer. Additionally, there is a need for further research on the biochemical and physiological effects of 2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid, as well as its interactions with other drugs and substances.
properties
IUPAC Name |
2-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652610 | |
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid | |
CAS RN |
67318-61-0 | |
Record name | 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067318610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2,6-DICHLORO-3-(HYDROXYMETHYL)PHENYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG42NLU2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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